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Dermaseptin-like peptide

Cat. No.: B1576999
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-like peptides are a family of cationic, alpha-helical antimicrobial peptides (AMPs) originally isolated from the skin secretions of Phyllomedusine frogs . These peptides are characterized by their relatively short length (typically 24-34 amino acids), a conserved tryptophan residue at position 3, and a propensity to fold into amphipathic alpha-helices in hydrophobic environments, such as microbial cell membranes . Their broad-spectrum activity is primarily attributed to their ability to selectively disrupt the integrity of anionic bacterial membranes through carpet or toroidal-pore mechanisms, leading to cell lysis . This fundamental mechanism of action makes them promising candidates for overcoming multi-drug resistant pathogens, as it presents a high barrier to the development of microbial resistance . Beyond their potent activity against Gram-negative and Gram-positive bacteria, fungi, and yeasts , Dermaseptin-like peptides exhibit significant research value for their multifaceted bioactivities. They demonstrate promising in vitro efficacy against enveloped viruses, including HSV and HIV, by destabilizing the viral envelope . Furthermore, several family members, such as Dermaseptin-B2 and Dermaseptin-PH, possess potent anti-proliferative and cytotoxic effects against a range of human cancer cell lines, including prostate (PC-3), breast (MCF-7), and glioblastoma (U251MG) models, while showing lower cytotoxicity toward non-cancerous cells . Their role in basic research extends to studying immune modulation, anti-biofilm strategies, and the structure-activity relationships of cationic host-defense peptides. This product is supplied for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications, nor for human use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

DLWNSIKDMAAAAGRAALNAVTGMVNQ

Origin of Product

United States

Origin, Isolation, and Molecular Identification of Dermaseptin Like Peptides

Primary Structure Elucidation and Confirmation

Determining the precise amino acid sequence, or primary structure, of a newly isolated peptide is a critical step. For dermaseptin-like peptides, this is achieved through a combination of classical protein chemistry techniques and modern mass spectrometry methods.

Edman Degradation Sequencing

Edman degradation is a well-established chemical method for sequencing amino acids in a peptide from the N-terminus. nih.govehu.eus In this process, the N-terminal amino acid is specifically labeled with phenyl isothiocyanate (PITC), then cleaved from the peptide chain and identified. ehu.eus This cycle is repeated sequentially to determine the order of amino acids. ehu.eus

This technique was instrumental in determining the complete amino acid sequence of the first identified dermaseptin (B158304). nih.gov Researchers used automated Edman degradation on the intact peptide and on fragments generated by enzymatic digestion with trypsin to elucidate the full 34-residue sequence. nih.gov It remains a valuable tool for confirming the N-terminal sequence of peptides and for resolving ambiguities that may arise from mass spectrometry data, such as distinguishing between the isobaric residues leucine (B10760876) and isoleucine. embrapa.br For instance, in the characterization of dermaseptins from Phyllomedusa hypochondrialis, Edman degradation provided complementary information to mass spectrometry data. embrapa.br Similarly, the unequivocal sequence of Schistosoma mansoni dermaseptin-like peptide was deduced using automated Edman degradation. allenpress.comresearchgate.netnih.gov

Mass Spectrometry Techniques (MS/MS, MALDI-TOF MS)

Mass spectrometry has become an indispensable tool for the rapid and sensitive analysis of peptides.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is frequently used for the initial characterization of peptide fractions obtained from RP-HPLC. frontiersin.orgmdpi.com This technique provides a rapid and accurate determination of the molecular mass of the peptides in each fraction. embrapa.brfrontiersin.org By comparing the experimentally determined molecular masses with the theoretical masses calculated from the cloned cDNA sequences, researchers can quickly identify the fractions containing the peptide of interest. nih.govmdpi.com For example, in the study of Dermaseptin-PP from Phyllomedusa palliata, MALDI-TOF MS was used to identify the HPLC fraction containing a peptide with the correct molecular weight. frontiersin.org This technique is also used to confirm the purity and molecular mass of synthetically produced peptides. peerj.commdpi.com

Tandem Mass Spectrometry (MS/MS) is the primary method for de novo sequencing of peptides. embrapa.br In this technique, a specific peptide ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The mass differences between the product ions reveal the amino acid sequence of the original peptide. frontiersin.org This method has been widely used to confirm the primary structures of numerous dermaseptin-like peptides, including Dermaseptin-PD-1 and Dermaseptin-PD-2 from Pachymedusa dacnicolor and Dermaseptin-PH from Pithecopus hypochondrialis. nih.govmdpi.commdpi.com The fragmentation data, often presented as annotated spectra showing the series of b- and y-ions, provides definitive confirmation of the amino acid sequence predicted from the cDNA. frontiersin.orgmdpi.com

The combination of molecular cloning, Edman degradation, and advanced mass spectrometry techniques provides a powerful and comprehensive approach for the discovery and structural characterization of new dermaseptin-like peptides.

Classification, Diversity, and Biosynthesis of Dermaseptin Like Peptides

Phylogeny and Superfamily Classification

Dermaseptin-like peptides are part of a large superfamily of structurally and functionally related peptides. researchgate.netnih.gov This superfamily is characterized by precursor proteins that share a highly conserved N-terminal preproregion, but have a markedly variable C-terminal domain which corresponds to the mature, active peptide. researchgate.netwikipedia.org This genetic blueprint allows for the generation of a vast library of antimicrobial agents from a common ancestral gene. kambonomad.com The evolution of this superfamily is marked by repeated gene duplications and focal hypermutations within the region coding for the mature peptide, a process driven by positive selection to adapt to diverse microbial threats. researchgate.netnih.gov

The dermaseptin (B158304) superfamily includes several distinct families of peptides, such as:

Dermaseptins (sensu stricto)

Phylloseptins

Plasticins

Dermatoxins

Phylloxins

Hyposins

Caerins

Aureins researchgate.netnih.gov

The dermaseptin family itself is further divided into subfamilies, often designated by a letter corresponding to the species from which they were first isolated. Among the most studied are the Dermaseptins S and Dermaseptins B. nih.govnih.gov

Dermaseptins S : The first member of this subfamily, Dermaseptin S1, was isolated from the skin of Phyllomedusa sauvagii. kambonomad.commdpi.com Peptides in this group, such as Dermaseptin S3 and S4, generally show potent activity against bacteria. nih.govsemanticscholar.org

Dermaseptins B : This subfamily was first identified in the skin secretions of the Amazonian tree frog, Phyllomedusa bicolor. kambonomad.commdpi.comresearchgate.net Dermaseptins B, including members B1 through B6, are noted for their broad spectrum of activity, which extends to fungi and protozoa in addition to bacteria. nih.govresearchgate.net

While peptides within the same subfamily (e.g., Dermaseptin-B1 to -B6) share some sequence similarity (33–62%), there can also be high similarity between peptides from different species, such as between Dermaseptin-B1 and Dermaseptin-S1 (81% similarity). nih.gov This highlights the complex evolutionary relationships within the family. nih.gov

Phylloseptins are another major family within the broader dermaseptin superfamily. kambonomad.comresearchgate.net Like dermaseptins, they are found in the skin secretions of Phyllomedusine frogs and are derived from structurally similar gene precursors. kambonomad.comfrontiersin.org The genetic relationship is evident in the conserved signal sequences and intervening acidic regions of their preproforms. kambonomad.com However, the mature peptide sequences have diverged significantly, leading to distinct families with different physicochemical properties and biological activities. kambonomad.com Despite these differences, both families represent a coordinated defense system, with different frog species producing unique cocktails of peptides from various families to combat a wide range of pathogens. kambonomad.comresearchgate.net

Structural Homology and Sequence Features

In addition to single conserved residues, dermaseptins share signature sequence patterns. One such consensus motif identified in the middle region of the peptide is -AA(A/G)KAAL(G/N)A-. kambonomad.com Another study highlights a central -AGKAAL- motif as a common feature. mdpi.com These conserved motifs are believed to be important for the structural integrity and biological function of the peptides.

Biosynthetic Pathways and Processing of Precursors

Dermaseptin-like peptides are synthesized as larger precursor proteins, known as preprodermaseptins, which undergo a series of post-translational modifications to yield the mature, biologically active peptides. researchgate.netfrontiersin.org This biosynthetic pathway ensures the controlled production and secretion of these potent antimicrobial molecules. The precursor proteins are encoded by cDNAs and share a highly conserved structural organization, typically consisting of four distinct domains. researchgate.netfrontiersin.orgnih.govwikipedia.org

The general architecture of a dermaseptin precursor is as follows:

A Signal Peptide: Located at the N-terminus, this sequence of approximately 22 amino acids directs the precursor protein into the endoplasmic reticulum, the first step in the secretory pathway. researchgate.netfrontiersin.org This region is remarkably conserved across different dermaseptin families. researchgate.net

An Acidic Spacer Domain: Following the signal peptide is an acidic propiece, which is often rich in glutamic and aspartic acid residues. researchgate.netnih.gov This domain is also highly conserved. researchgate.net

A Propeptide Convertase Processing Site: The acidic spacer is terminated by a specific amino acid sequence, typically a Lys-Arg (KR) doublet, which is recognized by proprotein convertase enzymes. researchgate.netfrontiersin.org

The Mature Peptide Sequence: At the C-terminus of the precursor lies the sequence of the mature dermaseptin peptide. frontiersin.orgnih.gov This domain is hypervariable, giving rise to the vast diversity within the dermaseptin family. wikipedia.org A glycine (B1666218) residue often follows the mature peptide sequence, serving as the donor for C-terminal amidation, a common post-translational modification in bioactive peptides. frontiersin.org

The processing of the preprodermaseptin into the final active peptide is a multi-step process. After the signal peptide is cleaved upon entry into the secretory pathway, the precursor is further processed by proprotein convertases that recognize and cleave at the specific processing sites (e.g., Lys-Arg). researchgate.netfrontiersin.org This cleavage releases the mature peptide, which may then undergo C-terminal amidation. frontiersin.org The remarkable similarity in the N-terminal regions of precursors for dermaseptins and other amphibian skin peptides, such as the opioid peptides dermorphin (B549996) and deltorphin, suggests a shared evolutionary origin and a common "secretory cassette" for processing and secretion. researchgate.netnih.gov

Detailed analysis of cDNA clones from various frog species has elucidated the specific structures of several dermaseptin precursors, highlighting the conserved nature of the biosynthetic pathway.

Precursor Organism Signal Peptide Acidic Spacer Processing Signal Mature Peptide Progenitor Reference
Preprodermaseptin b Phyllomedusa bicolorPutative signal sequence at NH2 terminus20-residue sequence rich in glutamic and aspartic acidsNot explicitly stated, but implied before mature peptideSingle copy of dermaseptin b sequence at COOH terminus nih.gov
Preproadenoregulin Phyllomedusa bicolor91% amino acid identity with preprodermaseptin b signal peptide82% identity with preprodermaseptin b acidic spacerNot explicitly stated, but implied before mature peptideSingle copy of adenoregulin (B117734) sequence nih.gov
Prepro-dermaseptins B Phyllomedusa bicolorAlmost identical 22-residue signal peptideConserved acidic propieceLys-Arg (KR)Dermaseptin progenitor sequence researchgate.net
Dermaseptin-PP Precursor Phyllomedusa palliata22-residue putative signal peptide region23-residue acidic spacer domainLys-Arg (KR)26-residue mature peptide domain followed by a glycine amide donor frontiersin.org
Dermaseptin-PD-1 Precursor Pachymedusa dacnicolorPutative signal peptide (double-underlined in source)Acidic domain preceding the mature peptideNot explicitly stated, but cleavage is implied after the acidic domainMature peptide sequence (single-underlined in source) nih.govresearchgate.net
Dermaseptin-PD-2 Precursor Pachymedusa dacnicolorPutative signal peptide (double-underlined in source)Acidic domain preceding the mature peptideNot explicitly stated, but cleavage is implied after the acidic domainMature peptide sequence (single-underlined in source) nih.govresearchgate.net

Structural Biology and Conformational Dynamics of Dermaseptin Like Peptides

Secondary and Tertiary Structure Characterization

The biological function of dermaseptin-like peptides is largely dictated by their three-dimensional structure. While generally unstructured in aqueous environments, they adopt well-defined conformations in the presence of membranes or membrane-mimicking solvents.

A hallmark of many dermaseptin-like peptides is their propensity to form α-helical secondary structures, which is crucial for their antimicrobial action. nih.gov In aqueous solutions, these peptides typically exist in a disordered or random coil state. nih.govresearchgate.net However, in environments that mimic the hydrophobicity of a cell membrane, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational transition to a predominantly α-helical structure. researchgate.netfrontiersin.orgnih.gov

For instance, Dermaseptin (B158304) B2 is unstructured in water but adopts a helical conformation, primarily in the segment of residues 3-18, when TFE is added. nih.gov Similarly, Dermaseptin S9, while aggregated in water, forms a monomeric, nonamphipathic α-helical conformation in a TFE/water mixture, with the helical structure concentrated between residues 6 and 21. nih.govacs.orgresearchgate.net The α-helical content is a significant factor in the hydrophobic interactions between these peptides and the lipid layers of target membranes. researchgate.net The induction of this helical structure is a critical step that facilitates the peptide's interaction with and disruption of the microbial cell membrane.

Many dermaseptin-like peptides are characterized by their amphipathic nature, meaning they possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.gov In an α-helical conformation, this translates to a spatial segregation of amino acid residues, with the hydrophobic residues arranged on one face of the helix and the hydrophilic, often cationic (positively charged), residues on the opposite face. nih.govacs.orgresearchgate.net This arrangement is believed to be fundamental to their mechanism of action, allowing the peptide to interact with both the hydrophobic lipid core and the charged surface of the cell membrane, ultimately leading to permeabilization and cell death. nih.govacs.orgresearchgate.net

However, the classic amphipathic α-helix is not a universal requirement for the antimicrobial activity of all dermaseptin-like peptides. Dermaseptin S9, for example, possesses a tripartite structure with a central hydrophobic core flanked by cationic termini. nih.govacs.orgresearchgate.net While it does form an α-helix, this conformation is not strictly amphipathic. nih.govacs.org This suggests that alternative structural arrangements can also lead to potent antimicrobial effects.

The transition from a random coil to an α-helical structure is a key event in the interaction of dermaseptin-like peptides with target cell membranes. researchgate.net This conformational change is induced by the hydrophobic environment of the lipid bilayer. nih.gov The antimicrobial mechanism of dermaseptins has been reported to involve this coil-to-helix transition upon binding to lipid bilayers, which then leads to the permeation and disruption of the plasma membrane. researchgate.net This dynamic structural shift allows the peptide to remain soluble in an aqueous environment while being able to effectively insert into and disrupt the microbial membrane.

An intriguing and atypical characteristic of some dermaseptin-like peptides is their ability to form amyloid-like fibrils. Dermaseptin S9, in particular, has been shown to self-assemble into such structures. nih.govnih.gov In aqueous solution at a sufficient concentration (e.g., 500 µM), Dermaseptin S9 can transition from a monomeric or weakly associated state to spherical oligomers within a few days, and subsequently to long, filamentous amyloid-like fibrils with a diameter of approximately 8 nm over the course of about a week. researchgate.net This aggregation into β-sheet-rich structures is a characteristic feature of amyloidogenic peptides. researchgate.net The formation of these fibrils can occur both in aqueous solution and in the presence of lipid membranes. nih.gov This property adds a layer of complexity to the biological activities of Dermaseptin S9, as its antimicrobial and chemotactic functions may be modulated by its aggregation state. nih.gov

Biophysical Methodologies for Structural Analysis

The elucidation of the structural features of dermaseptin-like peptides relies on a variety of biophysical techniques. These methods provide insights into the secondary and tertiary structures of the peptides in different environments, shedding light on their structure-function relationships.

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for studying the secondary structure of peptides and proteins in solution. americanpeptidesociety.org This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures. mdpi.com

For dermaseptin-like peptides, CD spectroscopy has been instrumental in demonstrating their conformational flexibility. In aqueous solutions, the CD spectra of these peptides are typically characteristic of a random coil, with a single negative band below 200 nm. nih.govmdpi.com In contrast, in membrane-mimicking environments like TFE or in the presence of lipid vesicles, their CD spectra exhibit the distinct features of an α-helix: two negative bands at approximately 208 nm and 222 nm, and a positive band around 192 nm. nih.govfrontiersin.orgmdpi.com This technique has been crucial in confirming the coil-to-helix transition that is central to the function of many dermaseptin-like peptides. researchgate.net For example, CD spectroscopy has been used to show that Dermaseptin-PP possesses a typical α-helical structure in a 50% TFE solution, whereas it shows almost no α-helical structure in an aqueous solution. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides in solution, offering insights under near-physiological conditions. For dermaseptin-like peptides, NMR studies have been crucial in elucidating their conformational preferences, particularly in membrane-mimicking environments which are relevant to their mode of action.

Multidimensional solution NMR has been employed to study the conformation of dermaseptin-like peptides such as Dermadistinctin K (DD K). nih.gov In these experiments, the peptide is often dissolved in environments that mimic the transition from an aqueous to a membrane environment, such as a mixture of trifluoroethanol (TFE) and water or in the presence of detergent micelles like dodecylphosphocholine (B1670865) (DPC). nih.gov For small peptides, a series of 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are typically recorded to achieve resonance assignment. uzh.ch The NOESY spectrum is particularly vital as it provides information about the spatial proximity of protons, which is used to calculate the peptide's three-dimensional structure. uzh.ch

Studies on DD K using these methods revealed that the peptide adopts a distinct α-helical conformation in membrane-like environments. nih.gov This helical structure was observed to begin around residue 7 and extend to the C-terminal carboxyamide. nih.gov Further analysis using 15N solid-state NMR on an isotopically labeled DD K peptide reconstituted into oriented phosphatidylcholine membranes confirmed that the helix aligns parallel to the membrane surface. nih.gov This orientation is consistent with the amphipathic character of the peptide, allowing it to partition into the lipid bilayer and disrupt membrane packing. nih.gov

Table 1: NMR-Derived Structural Features of Dermadistinctin K

Parameter Observation Environment Technique Reference
Secondary Structure α-helical conformation TFE/Water, DPC micelles Multidimensional Solution NMR nih.gov
Helical Region Residue 7 to C-terminus DPC micelles Multidimensional Solution NMR nih.gov

| Membrane Orientation | Helix aligned parallel to the membrane surface | Oriented Phosphatidylcholine Membranes | 15N Solid-State NMR | nih.gov |

Electron Microscopy for Aggregation Studies

Electron microscopy, particularly Transmission Electron Microscopy (TEM), has been instrumental in visualizing the supramolecular assemblies of certain dermaseptin-like peptides. Some members of this family exhibit a remarkable propensity to self-aggregate into highly organized structures, a process that can be influenced by environmental conditions such as pH.

One notable example is Dermaseptin PD-3-7, an anionic dermaseptin that, unlike its cationic counterparts, shows an inherent tendency to form aggregates in aqueous solutions. nih.gov TEM studies have revealed that this peptide self-assembles into amyloid-like fibrils. nih.govresearchgate.net This aggregation is reversible and highly dependent on pH. nih.gov At a low pH, Dermaseptin PD-3-7 exists as these distinct amyloid-like β-sheet aggregates. researchgate.net

As the pH increases, a morphological transition occurs. Above pH 5, the amyloid fibrils begin to disassemble in a cooperative manner. nih.gov This disassembly is thought to be driven by the deprotonation of the peptide's three aspartic acid residues and its C-terminal carboxyl group, leading to intermolecular electrostatic repulsion that breaks the fibrils apart. nih.govresearchgate.net Interestingly, within the transition interval of pH 5 to 6.5, the peptide forms metastable, amorphous, or granular aggregates with sizes ranging from 10 to 500 nm. nih.gov At neutral pH, this process proceeds rapidly to a soluble form. nih.gov These findings, visualized through electron microscopy, demonstrate that the aggregation state of a dermaseptin-like peptide can be dynamically controlled by its environment.

Table 2: Influence of pH on the Aggregation State of Dermaseptin PD-3-7

pH Range Predominant Aggregation State Morphology Technique Reference
Low pH (<5) Amyloid Fibrils Extended, fibrillar β-sheet structures TEM nih.govresearchgate.net
Transition pH (5-6.5) Metastable Amorphous Aggregates Granular aggregates (10-500 nm) TEM nih.gov

| Neutral pH (>6.5) | Soluble Form | Disassembled, non-aggregated | TEM | nih.gov |

Structure-Function Relationships and Conformational Influences on Bioactivity

The biological activity of dermaseptin-like peptides is intricately linked to their structural properties, including their primary sequence, net charge, amphipathicity, helicity, and conformational state in solution. The relationship between these structural features and the resulting bioactivity is a key area of research, with modifications to the peptide's structure often leading to significant changes in its potency and selectivity.

A primary structural basis for the activity of many dermaseptins is their ability to form a cationic, amphipathic α-helix upon interacting with cell membranes. nih.govmdpi.com This conformation allows the peptide to disrupt the membrane, leading to cell death. nih.gov Key factors influencing this activity include:

Cationicity: The net positive charge of the peptide is crucial for its initial interaction with negatively charged bacterial or cancer cell membranes. Studies on the novel peptide t-DPH1 and its analogues have shown that increasing the net charge can enhance bioactivity. nih.gov However, this enhancement has a threshold; for t-DPH1, the optimal net charge was found to be +7, beyond which bioactivity decreased or plateaued. nih.gov Conversely, for some derivatives like K₃K₄B2, an increase in cationic character did not translate to bioactivity, suggesting that charge alone is not the sole determinant. nih.gov

Helicity and Amphipathicity: The propensity to form a stable α-helical structure is critical. mdpi.com A comparison between Dermaseptin-PD-1 and Dermaseptin-PD-2 showed that the latter, predicted to form a more continuous α-helix, exhibited greater amphipathicity and more potent effects on certain cancer cell lines. mdpi.com This suggests that a well-defined amphipathic structure enhances the peptide's ability to interact with and disrupt membranes. mdpi.com

Aggregation State: The peptide's state of oligomerization in aqueous solution can profoundly impact its spectrum of activity. Research on Dermaseptin S4 has revealed that its tendency to aggregate in solution is correlated with weak antibacterial activity but potent hemolytic and antiprotozoan effects. semanticscholar.orgresearchgate.net Analogs designed to be less aggregated, such as K4K20-S4, were found to be dramatically more potent against bacteria by up to two orders of magnitude. semanticscholar.orgresearchgate.net This suggests that the N-terminal domain interactions responsible for oligomerization can limit the peptide's antibacterial action, and that preventing this aggregation can unlock potent, broad-spectrum activity. semanticscholar.orgresearchgate.net The correlation between a lower aggregation state and higher antibacterial potency was a consistent finding. semanticscholar.org

These findings underscore that the bioactivity of dermaseptin-like peptides is not governed by a single property but by a complex interplay of charge, secondary structure, and supramolecular organization. Modifying one aspect, such as substituting amino acids to reduce aggregation or increase net charge, can dramatically alter the peptide's potency and cellular selectivity. nih.govresearchgate.net

Table 3: Structure-Activity Relationship of Dermaseptin S4 Analogs

Peptide Structural Modification (vs. Dermaseptin S4) Aggregation State in Solution Relative Antibacterial Potency (vs. E. coli) Reference
Dermaseptin S4 Native Peptide High Weak semanticscholar.orgresearchgate.net
K4-S4 Met to Lys substitution at position 4 Intermediate Increased semanticscholar.orgresearchgate.net
K20-S4 Asn to Lys substitution at position 20 High (similar to native) Weak semanticscholar.orgresearchgate.net

| K4K20-S4 | Substitutions at positions 4 and 20 | Low | High (potent by 2 orders of magnitude) | semanticscholar.orgresearchgate.net |

Mechanisms of Action of Dermaseptin Like Peptides at the Cellular and Molecular Level

Membrane-Disrupting Mechanisms

The primary mode of action for most dermaseptin-like peptides involves the direct disruption of the cell membrane's integrity. nih.govqub.ac.uk This process is initiated by the peptide's attraction to the cell surface and culminates in the loss of the membrane's barrier function.

The initial and critical step in the mechanism of dermaseptin-like peptides is their electrostatic attraction to negatively charged cell membranes. qub.ac.ukmdpi.commdpi.com Dermaseptins are typically polycationic, possessing a net positive charge due to an abundance of basic amino acid residues like lysine (B10760008). nih.govresearchgate.net This positive charge facilitates a strong, selective interaction with the anionic surfaces characteristic of microbial and cancer cells. nih.govsemanticscholar.org

Bacterial cell membranes derive their net negative charge from components such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane and inner membrane phospholipids (B1166683) in Gram-negative bacteria. nih.gov Similarly, cancer cell membranes exhibit a negative charge due to the overexpression of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins on their outer leaflet. nih.govmdpi.com In contrast, the outer membranes of normal mammalian cells are generally zwitterionic, contributing to the selective toxicity of these peptides. mdpi.comsemanticscholar.org

Research on Dermaseptin (B158304) 01 (DS 01) demonstrated that its interactions with negatively charged dipalmitoylphosphatidylglycerol (B1197311) (DPPG) monolayers were significantly stronger than with zwitterionic dipalmitoylphosphatidylcholine (DPPC) monolayers, highlighting the importance of electrostatic forces in the initial binding phase. researchgate.net This charge-based targeting is a fundamental aspect of their ability to distinguish between host and target cells. mdpi.com

Following the initial electrostatic binding, dermaseptin-like peptides disrupt the membrane through several proposed mechanisms, which are not mutually exclusive. nih.gov The most widely discussed models are the "barrel-stave" and "carpet" models. nih.govnih.gov

Barrel-Stave Model : In this model, peptide monomers, upon binding to the membrane, aggregate and insert perpendicularly into the lipid bilayer. nih.govresearchgate.net These peptides then arrange themselves like the staves of a barrel to form a stable, transmembrane pore or channel. researchgate.netnih.gov The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while their hydrophilic surfaces line the aqueous interior of the pore, allowing for the unregulated passage of water, ions, and other small molecules, ultimately leading to cell death. researchgate.netnih.govnih.gov

Carpet Model : This model proposes that peptide monomers bind parallel to the surface of the lipid bilayer and accumulate, forming a "carpet-like" layer. mdpi.comnih.gov Once a critical threshold concentration of peptides is reached on the surface, the membrane's structure is destabilized. nih.govnih.gov This can lead to the formation of transient pores, membrane thinning, or even the complete disintegration of the membrane into micelle-like structures, a process driven by the detergent-like properties of the peptides at high concentrations. qub.ac.ukmdpi.comresearchgate.net The carpet model is a frequently cited mechanism for dermaseptins. qub.ac.ukresearchgate.net

Toroidal Pore Model : A variation of the pore-forming mechanism, the toroidal model suggests that inserted peptides, along with the associated lipid headgroups, bend to form a continuous pore lining. mdpi.comresearchgate.net In this arrangement, the pore is lined by both the hydrophilic faces of the peptides and the polar headgroups of the lipids, creating a "toroid" of high curvature that disrupts the bilayer. mdpi.comnih.gov

The specific model that a dermaseptin-like peptide follows can be influenced by factors such as its primary sequence, concentration, and the lipid composition of the target membrane. nih.gov

A key feature of the carpet model is that at sufficiently high concentrations, the accumulated peptides can exert a detergent-like effect on the membrane. nih.govnih.gov This action leads to the solubilization of the lipid bilayer into peptide-lipid micelles, causing a catastrophic loss of membrane integrity. nih.govresearchgate.net This mechanism differs from discrete pore formation as it involves a more global disruption and disintegration of the membrane structure, effectively dissolving it. nih.gov

Regardless of the specific model, the overarching consequence of the interaction between dermaseptin-like peptides and the cell membrane is profound destabilization and permeabilization. qub.ac.uknih.gov The binding and potential insertion of these peptides disrupt the ordered packing of lipid molecules, compromising the membrane's function as a selective barrier. nih.govnih.gov

Studies using Dermaseptin S9 (Drs S9) have shown that it induces significant leakage of contents from lipid vesicles, directly demonstrating its ability to permeabilize membranes. nih.gov This permeabilization allows for the efflux of essential intracellular components and the influx of extracellular substances, disrupting cellular homeostasis and leading to cell death. nih.govresearchgate.net The aggregation of peptides on or within the membrane is a key factor that contributes to this destabilizing effect. researchgate.net

A crucial feature of dermaseptin-like peptides is their ability to selectively target microbial or cancer cells while exhibiting lower toxicity toward normal mammalian cells. qub.ac.uksemanticscholar.orgnih.gov This selectivity is primarily governed by the fundamental biophysical and compositional differences between these cell types.

FactorMicrobial / Cancer Cell MembranesMammalian Cell Membranes
Surface Charge Predominantly anionic (negatively charged) due to molecules like phosphatidylserine, teichoic acids, and LPS. nih.govmdpi.comsemanticscholar.orgGenerally zwitterionic (neutral) or have a lower density of negative charges on the outer leaflet. semanticscholar.org
Lipid Composition Lack cholesterol (bacteria) or have altered lipid profiles. researchgate.netRich in cholesterol, which can increase membrane rigidity and reduce peptide lytic activity. researchgate.net
Membrane Fluidity Often have higher membrane fluidity (cancer cells). nih.govTypically have lower membrane fluidity.

The cationic nature of dermaseptins leads to a preferential electrostatic attraction to the anionic surfaces of target cells. nih.govmdpi.com Furthermore, the presence of cholesterol in mammalian membranes is thought to stabilize the bilayer, making it more resistant to disruption by many antimicrobial peptides. The combined effect of these differences results in the selective and potent activity of dermaseptin-like peptides against pathogens and malignant cells. semanticscholar.org

Intracellular Mechanisms and Pathway Modulation

While membrane disruption is the most recognized mechanism, evidence suggests that dermaseptin-like peptides can also exert their effects by entering the cell and interacting with intracellular components. nih.gov This indicates that for some peptides, membrane permeabilization may be a step that facilitates entry into the cytoplasm rather than being the sole killing mechanism.

For example, the novel peptide Dermaseptin-PS1 was found to induce apoptosis in human glioblastoma cells at concentrations that did not cause significant membrane disruption. nih.gov Further investigation revealed that this effect was mediated through the intrinsic mitochondrial signaling pathway, while markers of the extrinsic apoptotic cascade, such as Caspase 8, remained unchanged. nih.gov

Beyond inducing apoptosis, dermaseptins can modulate cellular processes at the genetic level. Dermaseptin DRS-S1 has been shown to alter gene expression in Candida albicans, notably downregulating the Hyphal wall protein 1 (HWP1) gene, which is involved in cell morphology. nih.gov Additionally, some dermaseptins can influence the host's immune response; DRS-S1 can stimulate the microbicidal activity of neutrophils, and DRS-S9 acts as a chemoattractant for human leukocytes. nih.gov These findings suggest that the biological activities of dermaseptin-like peptides are more complex and varied than membrane disruption alone.

Induction of Apoptosis in Cancer Cells

A significant mechanism underlying the anticancer activity of dermaseptin-like peptides is the induction of apoptosis, or programmed cell death. frontiersin.orgfrontiersin.org This process is often observed at peptide concentrations lower than those required to cause outright membrane disruption (necrosis). nih.govnih.gov This dual mechanism, where the mode of action is concentration-dependent, is a notable feature of peptides like Dermaseptin-PS1 and Dermaseptin-PP. nih.govfrontiersin.org

At lower concentrations (e.g., 10⁻⁶ M for Dermaseptin-PS1), the peptide can trigger apoptosis in cancer cells without compromising the integrity of the cell membrane. nih.govnih.gov The apoptotic process initiated by these peptides can involve multiple signaling cascades:

The Intrinsic (Mitochondrial) Pathway : Dermaseptin-PS1 has been shown to induce apoptosis through the mitochondrial-related signal pathway in human glioblastoma cells. nih.govnih.gov This pathway involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of enzymes called caspases (such as caspase-3, -7, and -9) that execute the process of cell death. plos.org

The Extrinsic (Death Receptor) Pathway : In addition to the mitochondrial pathway, Dermaseptin-PP has been found to activate the extrinsic death receptor pathway in lung cancer cells. frontiersin.org This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. plos.org

The induction of apoptosis is characterized by specific cellular events, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. frontiersin.org The ability of dermaseptin-like peptides to selectively trigger this self-destruct mechanism in cancer cells makes them promising candidates for cancer therapy. frontiersin.orgmdpi.com

Modulation of Pathogen Gene Expression (e.g., Candida albicans genes)

Dermaseptin-like peptides can combat fungal pathogens like Candida albicans not only by disrupting their cell membranes but also by altering the expression of genes crucial for their virulence and survival. researchgate.netnih.gov This intracellular activity represents a more subtle, non-lytic mechanism of action.

Studies on Dermaseptin S4 (DS4) and Dermaseptin-S1 (DS1) have demonstrated their ability to significantly downregulate the expression of key virulence genes in C. albicans. researchgate.netnih.gov These genes are involved in critical pathogenic processes:

Adhesion and Biofilm Formation : DS4 has been shown to decrease the expression of EAP1 (Extracellular Adherence Protein 1) and HWP1 (Hyphal Wall Protein 1). researchgate.netnih.gov These genes are essential for the fungus's ability to adhere to host cells and form biofilms, which are structured communities of cells that are notoriously resistant to antifungal agents. By inhibiting these genes, the peptides reduce the pathogen's ability to colonize and persist.

Hyphal Transition : The transition from a yeast-like form to a filamentous hyphal form is a key virulence factor for C. albicans, enabling it to invade host tissues. nih.gov Both DS1 and DS4 have been found to inhibit this morphological transition, partly through the downregulation of genes like HWP1. researchgate.netnih.gov

Proteolytic Enzymes : DS1 treatment leads to the downregulation of several secreted aspartic protease (SAP) genes, including SAP1, SAP2, SAP3, SAP9, and SAP10. nih.gov These proteases are enzymes that degrade host proteins, facilitating tissue invasion and nutrient acquisition by the fungus.

By modulating the expression of these critical genes, dermaseptin-like peptides can effectively cripple the pathogenic capabilities of C. albicans, inhibiting its growth, morphogenesis, and biofilm formation. researchgate.netnih.gov

PeptideTarget OrganismAffected GenesConsequence of Gene Modulation
Dermaseptin S4 (DS4) Candida albicansEAP1, HWP1Decreased adhesion, inhibition of yeast-to-hyphae transition, reduced biofilm formation. researchgate.netnih.gov
Dermaseptin-S1 (DS1) Candida albicansHWP1, SAP1, SAP2, SAP3, SAP9, SAP10Inhibition of hyphal transition, decreased proteolytic activity, reduced pathogenesis. nih.gov

Interaction with Cell Surface Components (e.g., Glycosaminoglycans)

The initial interaction between dermaseptin-like peptides and the target cell surface is a critical determinant of their activity and selectivity. A key component of this interaction involves glycosaminoglycans (GAGs), which are long, negatively charged polysaccharide chains found on the surface of most mammalian cells, particularly cancer cells. nih.govmdpi.com

Dermaseptins are generally cationic peptides, meaning they carry a net positive charge. wikipedia.org This property facilitates an electrostatic attraction to the negatively charged surfaces of both microbial and cancer cells. nih.gov The sulfation of GAGs on the cell membrane appears to be particularly important for the efficacy of some dermaseptins. For instance, the activity of Dermaseptin B2 against prostate cancer cells is enhanced by the presence of sulfated GAGs like Chondroitin Sulfate (B86663) C. nih.gov This interaction is believed to help the peptide adopt its biologically active α-helical conformation. nih.gov

The interaction with GAGs can be considered a two-stage process:

Adhesion : The positively charged peptide is initially attracted to and binds with the negatively charged GAGs on the cell surface.

Insertion : Following adhesion, the peptide inserts itself into the lipid bilayer of the cell membrane. nih.gov

Studies have shown that the ultimate cytolytic activity of dermaseptin analogues correlates more strongly with their ability to insert into the membrane rather than just their initial adhesion affinity. nih.gov The abundance of negatively charged molecules like phosphatidylserine and GAGs on cancer cell surfaces compared to normal cells may contribute to the selective targeting of cancer cells by these peptides. nih.gov

Spectrum of Biological Activities: in Vitro and in Vivo Model Studies

Antimicrobial Activity

Dermaseptin-like peptides are renowned for their broad-spectrum antimicrobial properties. nih.govasm.org Their ability to target and eliminate a wide variety of microorganisms has been extensively documented in numerous studies.

Dermaseptin-like peptides have demonstrated significant in vitro activity against various Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.orgfrontiersin.org For instance, the novel peptide Dermaseptin-AC, isolated from the red-eyed tree frog (Agalychnis callidryas), showed potent activity against S. aureus and MRSA, with Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) ranging from 2 to 8 μM. nih.govqub.ac.uk In an in vivo model of MRSA pneumonia in immunosuppressed mice, Dermaseptin-AC exhibited an efficacy comparable to the conventional antibiotic vancomycin. asm.orgnih.gov

Derivatives of Dermaseptin (B158304) S4 have also been extensively studied. One derivative, K4K20-S4, displayed MICs between 1 to 4 μg/ml against clinical isolates of S. aureus. nih.gov Another study highlighted Dermaseptin-PH, which was effective against S. aureus with an MIC of 32 μM and an MBC of 64 μM. nih.gov Furthermore, Dermaseptin-PP showed strong antimicrobial action against S. aureus and MRSA, with effective concentrations ranging from 1 to 4 μM. frontiersin.org A chimeric peptide, DD13-RIP, which combines a dermaseptin derivative with an RNA III-inhibiting peptide, proved effective in a rat graft infection model involving MRSA. nih.gov

Efficacy of Dermaseptin-like Peptides against Gram-Positive Bacteria
PeptideBacteriumMIC (μM)MBC (μM)Reference
Dermaseptin-ACS. aureus2 - 82 - 8 nih.govqub.ac.uk
Dermaseptin-ACMRSA2 - 82 - 8 nih.govqub.ac.uk
K4K20-S4S. aureus~0.8 - 3.2*Not Reported nih.gov
Dermaseptin-PHS. aureus3264 nih.gov
Dermaseptin-PPS. aureus1 - 4Not Reported frontiersin.org
Dermaseptin-PPMRSA1 - 4Not Reported frontiersin.org

*Converted from μg/ml

The activity of dermaseptin-like peptides extends to Gram-negative bacteria, which are often challenging to treat due to their outer membrane. nih.govnih.gov Dermaseptin-AC displayed strong, broad-spectrum antibacterial activity, with MICs and MBCs against Escherichia coli and Pseudomonas aeruginosa falling within the 2 to 8 μM range. nih.govqub.ac.uk Similarly, Dermaseptin-PH was effective against E. coli with an MIC of 16 μM and an MBC of 16 μM. nih.gov

Derivatives of Dermaseptin S4 have shown particular promise. The peptide K4K20-S4 had MICs ranging from 1 to 16 μg/ml against E. coli and 1 to 4 μg/ml against P. aeruginosa. nih.gov Shorter derivatives, K4-S4(1-16) and K4-S4(1-13), also demonstrated potent in vivo antibacterial activity in a mouse peritonitis model infected with P. aeruginosa. nih.gov Furthermore, derivatives of Dermaseptin S4 and B2 were found to have significant antibacterial effects against the multidrug-resistant pathogen Acinetobacter baumannii, with MICs ranging from 3.125 to 12.5 μg/mL. nih.gov The most effective of these was K4K20S4, with an MIC of 3.125 μg/mL and an MBC of 6.25 μg/mL against A. baumannii. nih.gov A novel peptide, Dermaseptin-SS1, and its analogue 14V5K were particularly effective against Gram-negative bacteria, killing E. coli in under 60 minutes at their MIC. mdpi.com

Efficacy of Dermaseptin-like Peptides against Gram-Negative Bacteria
PeptideBacteriumMICMBCReference
Dermaseptin-ACE. coli2 - 8 μM2 - 8 μM nih.govqub.ac.uk
Dermaseptin-ACP. aeruginosa2 - 8 μM2 - 8 μM nih.govqub.ac.uk
K4K20-S4E. coli1 - 16 μg/mlNot Reported nih.gov
K4K20-S4P. aeruginosa1 - 4 μg/mlNot Reported nih.gov
K4K20S4A. baumannii3.125 μg/mL6.25 μg/mL nih.gov
Dermaseptin-PHE. coli16 μM16 μM nih.gov

In addition to their antibacterial properties, many dermaseptins display potent activity against fungi and yeasts. nih.govasm.org Dermaseptin-PH exhibited efficacy against the pathogenic yeast Candida albicans with an MIC of 16 μM and a Minimum Fungicidal Concentration (MFC) of 32 μM. nih.gov Dermaseptin-PP also showed strong antimicrobial effects against C. albicans. frontiersin.org

Dermaseptin-S1 has been shown to decrease the growth of C. albicans, inhibit its transition from the yeast to the hyphal form, and reduce biofilm formation. nih.gov Its mechanism appears to involve the downregulation of genes crucial for C. albicans pathogenesis. nih.gov Dermaseptin B2 is also active against yeasts and filamentous fungi. mdpi.com The broad antifungal spectrum of dermaseptins highlights their potential as therapeutic leads for fungal infections. nih.gov

Dermaseptin-like peptides have been identified as having significant antiparasitic capabilities. nih.govasm.org Studies have demonstrated their cytolytic activity against a variety of protozoan parasites. nih.gov For example, Dermaseptins 1 and 4, isolated from Phyllomedusa nordestina, were effective against Trypanosoma cruzi trypomastigotes, with IC50 values in the low micromolar range (0.25-0.68 μM). nih.gov These peptides were shown to permeabilize the plasma membrane of the parasite, leading to cell death. nih.gov

While some dermaseptins have shown activity against Leishmania, other related peptides from frog skin, like phylloseptins, have also demonstrated potent effects. nih.gov For instance, Phylloseptin-7 was active against Leishmania (L.) infantum. nih.gov The potential for dermaseptins to target neglected tropical diseases is an active area of research, with Dermaseptin-O1 noted as the only dermaseptin so far showing activity against Schistosoma mansoni. nih.gov

The biological spectrum of dermaseptins extends to antiviral activity. In vitro studies have shown that Dermaseptin S4 can inhibit the infectivity of Human Immunodeficiency Virus-1 (HIV-1). nih.govnih.gov The mechanism is thought to involve the peptide's interaction with the viral envelope. nih.gov

Furthermore, several dermaseptins (S1-S5) have been investigated for their activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov Dermaseptin S4 demonstrated the most potent antiviral effect, acting at a very early stage of the viral replication cycle, likely at the virus-cell interface, preventing adsorption to target cells. nih.gov More recently, computational or in silico studies have explored the potential of Dermaseptin-S4 and its analogues as competitive inhibitors for the ACE2 receptor, which is used by the SARS-CoV-2 spike protein for host cell entry. nih.gov

An important aspect of the therapeutic potential of dermaseptin-like peptides is their ability to act synergistically with other antimicrobial agents. A chimeric peptide composed of a dermaseptin derivative (DD13) and an RNA III-inhibiting peptide (RIP) demonstrated synergistic action in preventing staphylococcal infections. nih.gov This hybrid peptide was more potent than either component alone, attacking the bacteria through two different mechanisms simultaneously. nih.gov When combined with the antibiotic rifampin, the chimeric peptide, as well as its individual components, led to the complete eradication of bacterial colonization in a graft model. nih.gov This suggests that dermaseptin-like peptides could be used in combination therapies to enhance the efficacy of existing antibiotics and potentially reduce the development of resistance.

Anticancer / Antiproliferative Activity

Dermaseptin-like peptides have demonstrated notable anticancer and antiproliferative effects across a range of cancer cell types. Their mechanisms of action are multifaceted, often involving direct interaction with and disruption of the cancer cell membrane, as well as the induction of programmed cell death pathways.

In Vitro Studies on Various Cancer Cell Lines (e.g., Lung, Prostate, Mammary, Lymphoma, Glioma)

A substantial body of in vitro research has highlighted the efficacy of dermaseptin-like peptides against a variety of human cancer cell lines.

Dermaseptin-B2 (DRS-B2) , isolated from the skin of the Amazonian tree frog Phyllomedusa bicolor, has shown significant antitumor activity. mdpi.comnih.gov Studies have demonstrated its ability to inhibit the proliferation and colony formation of human prostate (PC3, DU145, LnCap) and mammary (MDA-MB231) tumor cells. nih.govplos.orgnih.gov Prostatic cell lines appear to be particularly sensitive, with GI50 (concentration that inhibits 50% of cell growth) values ranging from 0.71 to 2.65 μM. plos.orgnih.gov In contrast, at the tested concentrations, DRS-B2 did not show a significant effect on the proliferation of glioblastoma (U87MG) and certain mammary carcinoma cell lines. plos.orgnih.gov Further research on rhabdomyosarcoma (RD) cells revealed that DRS-B2 inhibited their proliferation in a time and concentration-dependent manner, with IC50 values of 7.679 μM, 7.235 μM, and 5.993 μM at different time points. scirp.org

Dermaseptin-PP , a novel peptide from Phyllomedusa palliata, exhibited selective cytotoxicity against several cancer cell lines, including non-small cell lung cancer (H157), breast adenocarcinoma (MCF-7), prostate carcinoma (PC-3), and neuronal glioblastoma (U251 MG). frontiersin.orgnih.govqub.ac.uk Notably, it displayed the strongest anticancer effect on H157 cells, with a calculated half-maximal inhibitory concentration (IC50) of 1.55 μM. frontiersin.org The IC50 values for MCF-7, PC-3, and U251 MG cells were 2.92 μM, 4.15 μM, and 2.47 μM, respectively. frontiersin.org Importantly, Dermaseptin-PP showed low hemolytic effect and was less cytotoxic to normal human microvascular epithelial cells (HMEC-1). frontiersin.orgnih.govqub.ac.uk

Dermaseptin-PS1 , isolated from Phyllomedusa sauvagei, demonstrated strong antiproliferative effects on all tested cancer cell lines at concentrations of 10⁻⁴ M and 10⁻⁵ M. nih.gov At a lower concentration of 10⁻⁶ M, it showed moderate antiproliferation activity specifically in human glioblastoma U-251 MG cells. nih.gov The mechanism of action for Dermaseptin-PS1 appears to be concentration-dependent; at higher concentrations (10⁻⁵ M and above), it disrupts the cell membrane, while at a lower concentration (10⁻⁶ M), it induces apoptosis through a mitochondrial-related signaling pathway in U-251 MG cells. nih.govnih.gov

Dermaseptin-SS1 , from the tarsier leaf frog Phyllomedusa tarsius, and its analogue, 14V5K, have also shown significant antiproliferative activity against lung cancer cell lines. nih.govmdpi.com

The mechanism of anticancer action for many dermaseptins involves their cationic and amphipathic properties, which facilitate interaction with the negatively charged components of cancer cell membranes. mdpi.com This can lead to membrane disruption and subsequent cell death, often through necrosis, as suggested by the rapid release of lactate (B86563) dehydrogenase (LDH) from treated cells. nih.gov For instance, DRS-B2 treatment of PC3 cells resulted in a rapid increase in cytosolic LDH without the activation of caspase-3 or changes in mitochondrial membrane potential, indicating a necrotic-like cell death. nih.gov However, some dermaseptins, like Dermaseptin-PP and Dermaseptin-PS1 (at lower concentrations), can also induce apoptosis. frontiersin.orgnih.govnih.govnih.gov

Table 1: In Vitro Anticancer Activity of Dermaseptin-like Peptides

Peptide Cancer Cell Line Cell Type Effect IC50 / GI50 Source
Dermaseptin-B2 PC3 Prostate Adenocarcinoma Inhibition of proliferation 0.71 - 2.65 µM (GI50) plos.orgnih.gov
DU145 Prostate Carcinoma Inhibition of proliferation 0.71 - 2.65 µM (GI50) plos.orgnih.gov
LnCap Prostate Carcinoma Inhibition of proliferation 0.71 - 2.65 µM (GI50) plos.orgnih.gov
MDA-MB231 Mammary Carcinoma Inhibition of colony formation Not specified scirp.org
RD Rhabdomyosarcoma Inhibition of proliferation 5.993 - 7.679 µM (IC50) scirp.org
Dermaseptin-PP H157 Non-small Cell Lung Cancer Cytotoxicity 1.55 µM (IC50) frontiersin.org
MCF-7 Breast Adenocarcinoma Cytotoxicity 2.92 µM (IC50) frontiersin.org
PC-3 Prostate Carcinoma Cytotoxicity 4.15 µM (IC50) frontiersin.org
U251 MG Neuronal Glioblastoma Cytotoxicity 2.47 µM (IC50) frontiersin.org
Dermaseptin-PS1 U-251 MG Human Glioblastoma Antiproliferative Moderate at 10⁻⁶ M nih.gov
Dermaseptin-SS1 Not specified Lung Cancer Antiproliferative Significant nih.govmdpi.com

In Vivo Anti-tumor Efficacy in Animal Models (e.g., Subcutaneous Tumor Models)

The promising in vitro results have been corroborated by in vivo studies in animal models, further establishing the anti-tumor potential of dermaseptin-like peptides.

Dermaseptin-B2 (DRS-B2) demonstrated in vivo efficacy in a xenograft model where human prostate adenocarcinoma PC3 cells were implanted in athymic mice. nih.gov Peritumoral administration of DRS-B2 at a dose of 2.5 mg/kg resulted in a 50% reduction in tumor growth compared to the control group. nih.gov

Dermaseptin-PP also showed potent in vivo anti-tumor activity in a dose-dependent manner in a subcutaneous H157 lung cancer tumor model in nude mice. frontiersin.orgnih.govqub.ac.uk This effect was observed without obvious side effects on the liver or lungs. frontiersin.orgnih.govqub.ac.uk The study highlighted that the anti-tumor activity of Dermaseptin-PP in vivo is mediated through both the destruction of cancer cell membranes and the induction of apoptosis. frontiersin.orgnih.gov

A hormonotoxin composed of Dermaseptin-B2 conjugated to a d-Lys6-LHRH analog was developed to target the LHRH receptor, which is often overexpressed in prostate cancer. mdpi.comnih.gov This conjugate, referred to as H-B2, showed significant antitumor activity in a xenograft mouse model with PC3 tumors and appeared to be better tolerated than DRS-B2 alone. mdpi.comnih.gov Interestingly, the hormonotoxin induced cell death via an apoptotic mechanism, in contrast to the necrotic pathway observed with unconjugated DRS-B2. nih.gov

Table 2: In Vivo Anti-tumor Efficacy of Dermaseptin-like Peptides

Peptide Animal Model Tumor Model Key Findings Source
Dermaseptin-B2 Athymic mice PC3 human prostate adenocarcinoma xenograft 50% reduction in tumor growth nih.gov
Dermaseptin-PP Nude mice H157 human non-small cell lung cancer xenograft Potent, dose-dependent anti-tumor activity frontiersin.orgnih.govqub.ac.uk
Dermaseptin-B2-LHRH Nude mice PC3 human prostate adenocarcinoma xenograft Significant antitumor activity, better tolerated than DRS-B2 mdpi.comnih.gov

Immunomodulatory Properties

Beyond their direct cytotoxic effects on cancer cells, some dermaseptin-like peptides exhibit immunomodulatory properties, suggesting they can influence the host's immune response.

Effects on Host Immune Cell Function (e.g., Leukocyte Stimulation)

Certain dermaseptins have been shown to modulate the activity of immune cells. For instance, Dermaseptin S1 (DRs S1) can stimulate the microbicidal activities of polymorphonuclear leukocytes (PMNs). nih.govtechnion.ac.il Treatment of PMNs with DRs S1 at concentrations of 10-100 nM led to a significant increase in the production of reactive oxygen species (respiratory burst) and the release of myeloperoxidase. nih.govtechnion.ac.il At lower concentrations (1-10 nM), DRs S1 primed the respiratory burst stimulated by zymosan particles. nih.govtechnion.ac.il

Furthermore, Dermaseptin S9 (Drs S9) has been identified as a chemotactic agent for human leukocytes, indicating its potential to recruit immune cells to sites of infection or inflammation. nih.gov

These findings suggest that some dermaseptins can enhance the innate immune response, which could be a valuable attribute in the context of cancer therapy, where a robust anti-tumor immune response is often desirable.

Lipopolysaccharide (LPS) Binding Activity

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The ability of certain peptides to bind to and neutralize LPS can be a crucial immunomodulatory function, particularly in preventing the excessive inflammation associated with bacterial infections.

Dermaseptin S4 (DRS-S4) has been observed to bind to LPS. nih.gov This interaction can suppress the activation of macrophages and consequently decrease the production of inflammatory cytokines. nih.gov Similarly, a fluorescence-based displacement assay showed that Dermaseptin-SS1 has a concentration-dependent binding ability to LPS. nih.gov This suggests a potential role for these peptides in mitigating the inflammatory response triggered by bacterial endotoxins.

Peptide Engineering, Rational Design, and Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing dermaseptin-like peptides and their analogues for research and development. The most prevalent method employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. seplite.comresearchgate.netcsic.es

The process begins with the attachment of the C-terminal amino acid to a solid support, such as Wang resin. seplite.comresearchgate.net The synthesis proceeds by deprotecting the Nα-Fmoc group, typically with a secondary amine like piperidine, followed by the coupling of the next Fmoc-protected amino acid. researchgate.netchempep.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The side chains of reactive amino acids are protected with acid-labile groups (e.g., tert-butyl), which remain intact during the base-labile Fmoc removal steps. seplite.com

The Fmoc group's characteristic ultraviolet absorption allows for real-time monitoring of the deprotection step, ensuring the reaction proceeds to completion. seplite.com Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). seplite.comresearchgate.net The crude peptide is then purified, often by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov This methodology has been successfully used to synthesize a wide array of dermaseptin (B158304) derivatives, including those with amino acid substitutions, truncations, and other modifications. nih.govnih.govqub.ac.uk

Design of Dermaseptin Derivatives and Analogues

Rational design strategies are employed to modify the physicochemical properties of dermaseptin-like peptides, aiming to optimize their biological activity, selectivity, and stability. These strategies often focus on modulating key parameters such as peptide length, charge, and hydrophobicity.

Truncation, or shortening the peptide chain, is a common strategy to identify the minimal active sequence and to reduce potential cytotoxicity while retaining antimicrobial efficacy. mdpi.com Studies have shown that the N-terminal domain of dermaseptins is crucial for their interaction with bacterial cell membranes and often forms a well-defined α-helical structure. mdpi.commdpi.com

Consequently, many potent analogues are derived from this N-terminal region. For instance, truncated peptides of 16 to 19 amino acids have been shown to maintain antimicrobial activity comparable to their parent molecules. mdpi.com However, shortening the sequence to fewer than 13 residues often leads to a significant drop in activity. mdpi.com An example is the 19-mer derivative of Dermaseptin-PC (DMPC-19), which exhibited similar antimicrobial potency to the full-length peptide but with significantly reduced hemolytic effects. qub.ac.uk Further truncation to a 10-mer (DMPC-10) resulted in a notable decrease in both antimicrobial and hemolytic activities, highlighting the critical role of peptide length. qub.ac.uk Similarly, shortening dermaseptin s3 to a 16-amino acid C-terminally amidated peptide, s3-(1-16)-NH2, did not compromise its antimicrobial potency. medchemexpress.cn

These findings indicate that truncation can be an effective strategy for reducing toxicity, but a critical length is necessary to preserve the structural integrity required for biological function. nih.gov

Increasing the net positive charge (cationicity) of dermaseptin-like peptides is a widely used strategy to enhance their initial electrostatic attraction to negatively charged microbial membranes. mdpi.commdpi.comnih.gov This is typically achieved by substituting neutral or acidic amino acids with basic residues, most commonly lysine (B10760008) (K). mdpi.com

For example, the dermaseptin S4 analogue K4K20S4, created by replacing methionine at position 4 and asparagine at position 20 with lysine, showed a dramatic increase in antibacterial activity—by up to two orders of magnitude—compared to the native peptide. researchgate.net Another study designed K5, 17-DPS3 from dermaseptin-PS3 by replacing acidic amino acids with lysine at positions 5 and 17. nih.govnih.gov This modification led to enhanced antimicrobial activity. mdpi.comnih.govnih.gov Similarly, the derivative K3K4B2 was created from dermaseptin B2 through a double substitution of tryptophan and serine at positions 3 and 4 with lysine, which also increased antibacterial potency. nih.gov These examples demonstrate that enhancing cationicity is a robust method for improving the antimicrobial efficacy of dermaseptin peptides. nih.gov

Parent PeptideDerivativeModification (Substitution)Effect on CationicityReference
Dermaseptin S4K4K20S4M4K, N20KIncreased researchgate.net
Dermaseptin-PS3K5, 17-DPS3Substitution of acidic amino acids at positions 5 and 17 with LysineIncreased nih.govnih.gov
Dermaseptin B2K3K4B2W3K, S4KIncreased nih.gov

One approach is to replace neutral amino acids with more hydrophobic ones. For instance, the analogue L10, 11-DPS3 was designed by substituting two neutral residues in the parent dermaseptin-PS3 with the hydrophobic amino acid leucine (B10760876), which enhanced its antimicrobial and anticancer activities. mdpi.comnih.govnih.gov Another effective modification is the incorporation of non-standard amino acids. The 10-mer derivative DMPC-10A was created by adding a cyclohexylalanine (Cha) residue at the C-terminus of DMPC-10. qub.ac.ukqub.ac.uk This single substitution significantly enhanced hydrophobicity and restored the antimicrobial activity that was lost in the truncated DMPC-10 peptide. qub.ac.uk These studies underscore that a precise balance of hydrophobicity is crucial for designing potent and selective dermaseptin-like peptides. researchgate.net

Parent PeptideDerivativeModificationEffect on HydrophobicityReference
Dermaseptin-PS3L10, 11-DPS3Replacement of two neutral amino acids with LeucineIncreased mdpi.comnih.govnih.gov
DMPC-10DMPC-10AAddition of Cyclohexylalanine (Cha) at the C-terminusIncreased qub.ac.ukqub.ac.uk

Specific amino acid substitutions beyond those affecting charge and hydrophobicity are employed to enhance peptide stability and modulate activity. A key strategy is the replacement of L-amino acids with their D-enantiomers. Peptides composed of D-amino acids are resistant to degradation by proteases, which are common in biological systems and can limit the therapeutic application of natural L-peptides. mdpi.comnih.gov

Chimeric and Fusion Peptide Constructs

Creating chimeric or fusion peptides involves combining a dermaseptin-like sequence with another peptide that possesses a different, often complementary, function. This approach aims to generate novel molecules with synergistic or multi-target activities.

An example of this strategy is the creation of a chimeric peptide by fusing a dermaseptin derivative with the cell-penetrating peptide TAT. The resulting TAT-fused analogue, DP-2, demonstrated strong antimicrobial activity and enhanced cytotoxicity toward tumor cells compared to its truncated dermaseptin precursor, DP-1, which had low bioactivity. nih.gov This suggests that the TAT moiety improved the peptide's ability to interact with or enter target cells, thereby enhancing its biological effect. nih.gov

Another innovative construct is the hybrid peptide DD(13)-RIP, which combines a 13-residue dermaseptin derivative (DD(13)) with an RNA III-inhibiting peptide (RIP). nih.gov This design creates a dual-action agent that both disrupts bacterial membranes (the function of dermaseptin) and inhibits staphylococcal quorum sensing (the function of RIP). nih.gov In a rat graft infection model, the chimeric DD(13)-RIP was more potent in preventing staphylococcal infections than either of its components alone, demonstrating a synergistic effect by attacking the bacteria through two distinct mechanisms. nih.gov

Chimeric Peptides with Functionally Distinct Domains (e.g., RNA III-Inhibiting Peptide)

A promising strategy in peptide engineering involves the creation of chimeric peptides, which are hybrid molecules that combine distinct functional domains from different parent peptides. This approach aims to harness the advantageous properties of each component, potentially leading to synergistic effects and multi-faceted mechanisms of action.

A notable example is the development of a chimeric peptide that fuses a dermaseptin derivative with an RNA III-inhibiting peptide (RIP). nih.govnih.gov Staphylococcal infections, particularly those associated with medical devices, often involve biofilm formation, which provides a protective barrier against antibiotics. nih.gov RIP is a heptapeptide (B1575542) that specifically targets the quorum-sensing system in staphylococci, thereby inhibiting biofilm formation. nih.govnih.gov On the other hand, dermaseptin derivatives, such as the 13-residue K₄-S4(1-13)a (DD13), are understood to exert their antimicrobial effect by disrupting the bacterial cell membrane. nih.govnih.gov

By creating a hybrid construct, DD13-RIP, researchers aimed to combine the membrane-disrupting capabilities of the dermaseptin derivative with the anti-biofilm properties of RIP. nih.gov In vitro studies demonstrated that while RIP alone had no inhibitory effect on bacterial proliferation, both DD13 and the chimeric DD13-RIP were equally effective at inhibiting bacterial growth. nih.govnih.gov Furthermore, the chimeric peptide was slightly more effective than RIP alone in inhibiting the synthesis of RNA III, a key regulatory molecule in staphylococcal pathogenesis. nih.govnih.gov

The true advantage of the chimeric design was observed in in vivo models of graft-associated infections with methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis (MRSE). nih.gov While all three peptides (DD13, RIP, and DD13-RIP) reduced the bacterial load in a dose-dependent manner, the hybrid DD13-RIP was the most potent, capable of completely preventing staphylococcal infections at the lowest dose. nih.govnih.gov This suggests a synergistic interaction between the two domains, where they attack the bacteria through two different mechanisms simultaneously. nih.gov Such chimeric peptides hold potential for applications like coating medical devices to prevent infections by drug-resistant bacteria. nih.govnih.gov

Cell-Penetrating Peptide Fusion (e.g., TAT-fused analogues)

To enhance the cellular uptake and, consequently, the bioactivity of dermaseptin-like peptides, they can be fused with cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. mdpi.commdpi.com The trans-activator of transcription (TAT) peptide, derived from the HIV-1 virus, is a well-known CPP characterized by its positively charged amino acid sequence. mdpi.comnih.gov

In one study, a truncated 13-mer mimetic of dermaseptin, DP-1, was designed. nih.gov To improve its cell-penetration ability, the TAT peptide (GRKKRRQRRR) was fused to the N-terminus of DP-1, with a glycine (B1666218) linker in between, creating the analogue DP-2. nih.gov While the truncated DP-1 exhibited low antimicrobial activity, the TAT-fused DP-2 showed strong antimicrobial action. nih.govnih.gov This suggests that the TAT moiety facilitates the attachment of the peptide to the bacterial surface, allowing the dermaseptin segment to permeabilize the cell membrane. nih.gov

Interestingly, this fusion strategy also impacted the peptide's cytotoxicity. A naturally occurring dermaseptin, DRS-DU-1, showed selective cytotoxicity to tumor cells. nih.govnih.gov The truncated DP-1 lost this cytotoxic activity, likely due to its shorter sequence and reduced helicity, which decreases membrane permeability. nih.gov However, the TAT-fused DP-2 regained and even enhanced the cytotoxicity towards tumor cells while remaining non-hemolytic and non-toxic to normal human cells. nih.govnih.gov This indicates that the addition of the TAT peptide can significantly improve the biological activity of dermaseptin fragments, providing a valuable strategy for designing novel antimicrobial and anticancer agents. nih.gov

Computational Design and Modeling Approaches (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become invaluable tools in the study and rational design of dermaseptin-like peptides. frontiersin.org These in silico approaches allow for the prediction and analysis of interactions between peptides and their biological targets at a molecular level, offering insights into their mechanisms of action and guiding the design of new analogues with improved properties. nih.govui.ac.idui.ac.id

Molecular docking studies have been employed to investigate the mechanism of action of dermaseptin-related peptides from the gliding tree frog Agalychnis spurrelli. nih.govpuce.edu.ec By docking these peptides against various vital microbial enzymes, researchers found that the peptides had a lower affinity for these enzymes compared to known inhibitors. abq.org.br This computational evidence suggests that the primary antimicrobial mechanism is not the inhibition of essential enzymatic pathways but rather cell lysis through interaction with the cell membrane. nih.govpuce.edu.ecabq.org.br

Furthermore, molecular docking has been utilized to explore the potential of dermaseptin peptides as antiviral agents. In one study, dermaseptin peptides were docked against the spike protein of SARS-CoV-2. ui.ac.idui.ac.id The simulations aimed to identify the molecular affinity and interaction between the peptides and the viral protein, and to assess their ability to interfere with the virus's attachment to the human ACE-2 receptor. ui.ac.idui.ac.id

The results of these protein-peptide docking simulations identified dermaseptin-S9 as having the best affinity for the active site of the SARS-CoV-2 spike protein, with a significant binding free energy. ui.ac.idui.ac.id Subsequent protein-protein docking simulations demonstrated that dermaseptin-S9 could effectively prevent the attachment of the spike protein to the ACE-2 receptor. ui.ac.idui.ac.id These computational findings highlight the potential of dermaseptin-S9 as a candidate for the development of novel antiviral peptides against COVID-19. ui.ac.idresearchgate.net

The following table summarizes the findings from the aforementioned computational studies:

Peptide/AnalogueTargetComputational MethodKey FindingReference
Dermaseptin-related peptidesMicrobial enzymesMolecular DockingThe likely mechanism of action is cell lysis rather than enzymatic inhibition. nih.gov
Dermaseptin-S4SARS-CoV-2 spike proteinProtein-peptide dockingShowed interaction with the active binding site of the spike protein. ui.ac.id
Dermaseptin-S9SARS-CoV-2 spike proteinProtein-peptide dockingExhibited the best affinity for the spike protein's active site. ui.ac.idui.ac.id
Dermaseptin-S9SARS-CoV-2 spike protein and ACE-2 receptorProtein-protein dockingCapable of preventing the attachment of the spike protein to the ACE-2 receptor. ui.ac.idui.ac.id

Mechanisms of Resistance and Strategies for Overcoming Resistance

Low Propensity for Inducing Resistance Due to Membrane-Disrupting Mode

The primary target of Dermaseptin-like peptides is the microbial cell membrane, a fundamental component of the cell that is not easily altered without compromising cell viability. nih.govqub.ac.ukfrontiersin.org This contrasts with many conventional antibiotics that target specific enzymes or metabolic pathways, which can be more readily modified through genetic mutations, leading to resistance. nih.gov The mechanism of action for many Dermaseptin-like peptides involves binding to the negatively charged components of the bacterial membrane and subsequently disrupting its integrity through models such as the "barrel-stave" or "carpet-like" mechanism, leading to pore formation, leakage of cellular contents, and ultimately cell death. mdpi.comnih.govnih.gov

Evolved Bacterial Resistance Mechanisms to AMPs

Despite the low propensity for resistance development, bacteria are not entirely defenseless against AMPs. Through co-evolution with host immune systems and exposure to various antimicrobial agents, bacteria have developed several strategies to mitigate the effects of peptides like Dermaseptins.

Surface Charge Modification

A primary driver of the initial interaction between cationic Dermaseptin-like peptides and bacterial cells is the electrostatic attraction to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov Consequently, a key resistance strategy involves the modification of this surface charge to reduce the peptide's binding affinity.

Bacteria can enzymatically modify their surface structures to decrease the net negative charge. For instance, the addition of positively charged groups, such as L-lysine to phosphatidylglycerol in the cell membrane of Staphylococcus aureus or phosphoethanolamine and 4-amino-4-deoxy-L-arabinose to the lipid A portion of LPS in Gram-negative bacteria, can lead to electrostatic repulsion of cationic AMPs. frontiersin.org While this mechanism is well-documented for AMPs in general, specific studies detailing this as a primary mode of resistance against Dermaseptin-like peptides in clinically isolated resistant strains are still emerging.

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics and other toxic compounds, out of the bacterial cell. mdpi.commdpi.com The overexpression of these pumps can lead to a decrease in the intracellular concentration of an antimicrobial agent, thereby conferring resistance. Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters, are known to contribute to multidrug resistance in bacteria. researchgate.net

While it is established that some RND-type efflux pumps can export antimicrobial peptides, direct evidence of specific efflux pumps actively transporting Dermaseptin-like peptides as a primary resistance mechanism in bacteria is an area of ongoing research. elifesciences.orgnih.gov However, the broad substrate specificity of many of these pumps suggests that they could potentially recognize and extrude Dermaseptin-like peptides.

Enzymatic Degradation by Proteases

Bacteria can produce and secrete proteases that can cleave and inactivate antimicrobial peptides. mdpi.com These proteases can be specific or broad-spectrum and represent a significant challenge to the therapeutic use of peptide-based drugs. While natural L-amino acid peptides are generally susceptible to proteolytic degradation, the specific bacterial proteases that target and degrade Dermaseptin-like peptides are not yet extensively characterized. nih.gov One study has shown that Dermaseptin (B158304) B2 can be degraded by digestive enzymes such as pepsin, trypsin, and chymotrypsin, highlighting its susceptibility to proteolysis in a non-bacterial context. mdpi.com The development of Dermaseptin analogs with modified structures aims to increase their stability against such enzymatic degradation. mdpi.com

Peptide Engineering Strategies to Combat Resistance

To counteract potential bacterial resistance and to enhance the therapeutic properties of Dermaseptin-like peptides, various peptide engineering strategies have been employed. These modifications aim to increase antimicrobial potency, broaden the spectrum of activity, reduce toxicity to host cells, and improve stability.

One common strategy involves increasing the net positive charge of the peptide. By substituting neutral or negatively charged amino acids with cationic residues like lysine (B10760008), the electrostatic attraction to the negatively charged bacterial membrane can be enhanced. For example, the Dermaseptin S4 derivative, K4K20-S4, which has two amino acid substitutions that increase its net positive charge, has demonstrated significantly greater potency against a range of bacteria, including multidrug-resistant strains, compared to the native peptide. nih.govsemanticscholar.org

Another approach is to modulate the hydrophobicity of the peptide. While a certain level of hydrophobicity is essential for membrane insertion and disruption, excessive hydrophobicity can lead to non-specific toxicity towards host cells. Therefore, optimizing the balance between charge and hydrophobicity is a key aspect of Dermaseptin engineering. Shortening the peptide chain while maintaining a high positive charge has also been shown to produce effective and less toxic derivatives, such as K4-S4(1-16) and K4-S4(1-13). nih.gov

Furthermore, the creation of chimeric peptides offers a novel strategy to combat resistance. By fusing a Dermaseptin derivative with another peptide that has a different mechanism of action, a synergistic effect can be achieved. For instance, a chimeric peptide composed of a Dermaseptin S4 derivative and an RNA III-inhibiting peptide (RIP) has been shown to be highly effective in preventing staphylococcal infections. nih.gov The Dermaseptin component disrupts the bacterial membrane, while the RIP component interferes with the quorum-sensing system that regulates biofilm formation and virulence. nih.gov

Finally, to improve stability against proteases, Dermaseptin analogs have been synthesized using D-amino acids instead of the naturally occurring L-amino acids. mdpi.com This modification makes the peptide resistant to degradation by proteases without altering its charge and often maintaining its antimicrobial activity.

Table of Engineered Dermaseptin-like Peptides and their Properties

Peptide Parent Peptide Modification(s) Enhanced Properties
K4K20-S4 Dermaseptin S4 Increased net positive charge Increased antibacterial potency, activity against MDR strains nih.govsemanticscholar.org
K4-S4(1-16) Dermaseptin S4 Truncated, increased positive charge Potent antibacterial activity, reduced toxicity nih.gov
K4-S4(1-13) Dermaseptin S4 Truncated, increased positive charge Potent antibacterial activity, reduced toxicity nih.gov
DD13-RIP Dermaseptin S4 derivative Chimeric peptide with RNA III-inhibiting peptide Synergistic activity, prevents biofilm formation nih.gov

Table of Mentioned Compounds

Compound Name
4-amino-4-deoxy-L-arabinose
Ciprofloxacin
Gentamicin
K4-S4(1-13)
K4-S4(1-16)
K4K20-S4
Penicillin
Phosphoethanolamine

Evolutionary Biology and Bioinformatics of Dermaseptin Like Peptides

Phylogenetic Analysis and Evolutionary Origins of Dermaseptin (B158304) Genes

Phylogenetic analyses have been instrumental in tracing the evolutionary history of dermaseptin genes. These studies suggest that the genes encoding peptides of the dermaseptin superfamily in the frog families Hylidae and Ranidae originated from a common ancestral locus. kambonomad.com This ancestral gene likely existed before the divergence of these two families during the Mesozoic era. nih.gov Following this divergence, the gene family underwent significant diversification.

The evolutionary narrative of these genes is not entirely linear. While many dermaseptin-like peptides share a conserved signal sequence, indicating a common origin, there is also evidence of convergent evolution. uol.deresearchgate.net The signal peptide of the AMP-precursor shows at least three distinct motifs corresponding to separate evolutionary lineages: Neobatrachia, Bombinatoridae, and Pipidae. researchgate.net This suggests that the anuran AMP genes may have evolved convergently on multiple occasions. researchgate.net

Precursors of dermaseptins, such as prepro-dermaseptins, exhibit a notable feature: a highly conserved signal peptide followed by an acidic propiece, a Lys-Arg processing signal, and the progenitor sequence for the mature dermaseptin peptide. researchgate.net The remarkable similarity in the N-terminal region of prepro-dermaseptins with precursors of other peptides, including opioid peptides with different biological activities, suggests that these genes may have evolved by disseminating a conserved "secretory cassette" exon. researchgate.net This exon directs the encoded peptide into the secretory pathway. nih.gov

Gene Duplication and Divergence in Amphibian Lineages

Gene duplication is a primary engine of evolutionary innovation, and the dermaseptin gene family is a classic example of this principle. Following the establishment of an ancestral gene, numerous gene duplication events occurred, leading to the vast diversity of dermaseptin-like peptides observed today. nih.govnih.gov These duplications largely predate the evolutionary radiations of certain frog lineages, such as the South American hylids. kambonomad.com

After duplication, the resulting gene copies are subject to different evolutionary pressures, leading to divergence in their sequences and, consequently, their functions. This process is evident in the structural and functional distinctions among different families within the dermaseptin superfamily. kambonomad.com For instance, the dermaseptin gene Drg2 from Phyllomedusa bicolor has a two-exon structure, while another related gene, Drg1g2, possesses a third coding exon, suggesting it arose from a more recent amplification event. nih.gov This ongoing process of duplication and divergence allows for the generation of a vast "combinatorial library" of antimicrobial peptides, enabling amphibians to adapt to a wide array of microbial threats. nih.gov

The evolution of the dermaseptin gene superfamily is characterized by these repeated gene duplications, followed by focal hypermutations in the region coding for the mature peptide, which are then acted upon by positive or diversifying selection. nih.gov

Coordinated Evolution in AMP Repertoires

The evolution of antimicrobial peptides is not solely a story of individual gene diversification but also involves coordinated changes across the entire AMP repertoire. A notable example of this is the coordinated evolution observed between the acidic propiece and the cationic mature domain of dermaseptin precursors in hylid frogs. nih.govoup.com There is a discernible negative relationship between the net charges of the propiece and the mature peptide in hylids, which is not observed in ranids. oup.com This suggests that compensatory amino acid replacements have occurred, maintaining a functional balance within the precursor protein. nih.gov

This phenomenon of coordinated evolution indicates that the propiece may play a more significant role than simply being a spacer. The acidic nature of the propiece is thought to neutralize the cationic mature peptide, potentially preventing autotoxicity or aiding in proper folding and transport. The coordinated changes suggest that as the mature peptide evolved to become more cationic (and thus more potent), the propiece co-evolved to become more anionic to maintain this functional relationship. oup.com

Evolutionary Characteristics of Dermaseptin-like Peptides in Hylidae vs. Ranidae
Evolutionary FeatureHylidaeRanidaeReference
Diversifying Selection (Propiece)PresentAbsent nih.gov
Diversifying Selection (Mature Domain)PresentPresent nih.gov
Coordinated Evolution (Propiece-Mature Domain)Observed (Negative charge correlation)Not Observed nih.govoup.com

Comparative Genomics and Proteomics of Amphibian Skin Secretions

The skin secretions of amphibians are a complex cocktail of bioactive molecules, with antimicrobial peptides being a major component. nih.gov Comparative genomics and proteomics have been pivotal in cataloging the immense diversity of these peptides, including the dermaseptin superfamily, across different amphibian species. researchgate.netnih.gov These approaches have revealed that each frog species possesses a unique repertoire of AMPs, with no two species found to have the exact same collection. oup.com

Genomic studies have elucidated the gene structures and organization of dermaseptin genes, revealing conserved exon-intron boundaries in some cases. kambonomad.com For example, the genes for Dermaseptin B2 and phylloxin (B1576862) show a conserved structure with a small intron separating two exons. kambonomad.com Transcriptomic analyses of skin from different amphibian species have further expanded the known diversity of dermaseptin-like peptides. researchgate.net

Proteomic techniques, particularly high-resolution mass spectrometry, have been employed to identify and sequence the peptides present in skin secretions. researchgate.net This has led to the discovery of numerous new dermaseptin family members. acs.orgnih.gov These studies not only identify the primary sequences of the peptides but also reveal post-translational modifications, which can be crucial for their biological activity. uol.de The combination of genomic and proteomic data provides a comprehensive picture of the AMP arsenal (B13267) of a given species and allows for broader comparative studies to understand the evolutionary pressures driving their diversity. nih.govsemanticscholar.orgnih.gov

Bioinformatics Tools in Dermaseptin Research

Bioinformatics provides a powerful toolkit for the study of dermaseptin-like peptides, from initial discovery to detailed structural and functional analysis.

Database Searches (NCBI-BLAST): The Basic Local Alignment Search Tool (BLAST) is fundamental for identifying homologous sequences. nih.gov Researchers use BLAST to search nucleotide and protein databases with a newly identified dermaseptin sequence to find related peptides in other species. mdpi.com This helps in classifying new peptides and inferring evolutionary relationships. nih.gov

Sequence Alignment (CLUSTAL O): Multiple sequence alignment tools like Clustal Omega are used to align related dermaseptin sequences. clustal.orgebi.ac.uk This alignment is crucial for identifying conserved regions, such as the signal peptide, and hypervariable regions, typically the mature peptide domain. nih.govuniprot.org These alignments form the basis for phylogenetic analysis and can highlight residues that may be critical for function. ebi.ac.uk

Helical Wheel Projections: Since many dermaseptins adopt an α-helical conformation, helical wheel projections are used to visualize the distribution of hydrophobic and hydrophilic amino acid residues. biophysics.orgwixsite.comwikipedia.org This is particularly useful for identifying the amphipathic nature of these peptides, where charged/polar residues are segregated from nonpolar residues. researchgate.netnih.gov This amphipathicity is key to their mechanism of action, which involves interaction with and disruption of microbial cell membranes.

Key Bioinformatics Tools in Dermaseptin Research
ToolApplication in Dermaseptin ResearchReference
NCBI-BLASTIdentification of homologous sequences and classification of new peptides. nih.govmdpi.com
Clustal OmegaMultiple sequence alignment to identify conserved and variable regions for phylogenetic analysis. clustal.orgebi.ac.ukuniprot.org
Helical Wheel ProjectionsVisualization of the amphipathic α-helical structure, crucial for understanding membrane interaction. biophysics.orgwikipedia.orgresearchgate.net

Academic Research Gaps and Future Directions

Elucidating Precise and Detailed Mechanisms of Action at the Sub-molecular Level

While it is generally accepted that many dermaseptins exert their antimicrobial and anticancer effects by disrupting cell membranes, the precise molecular interactions remain an area of active investigation. The current understanding often revolves around models like the "carpet" mechanism, where peptides accumulate on and disrupt the membrane, or the "barrel-stave" model, which involves the formation of transmembrane pores. However, a more granular, sub-molecular understanding is necessary. For instance, the exact conformational changes that dermaseptin-like peptides undergo upon interacting with different lipid compositions in target cell membranes are not fully mapped.

Future research should aim to delineate the specific amino acid residues that are critical for initial binding, insertion into the lipid bilayer, and subsequent disruption. Advanced techniques such as solid-state NMR spectroscopy and neutron scattering could provide unprecedented detail about how these peptides orient themselves within the membrane and interact with specific lipid molecules. Understanding these sub-molecular interactions will be pivotal in designing next-generation peptides with enhanced specificity and efficacy. It has been proposed that the N-terminal region of these peptides is primarily responsible for their membrane effects. plos.org The interaction of dermaseptins with the cell membrane is thought to be a critical step in their cytotoxic activity. wikipedia.org

A study on Dermaseptin (B158304) B2 revealed that it resides at the hydrocarbon core-water interface and interacts preferentially with the polar head groups and glycerol (B35011) backbone of anionic phospholipids (B1166683). acs.org Furthermore, in a membrane environment with a strong positive curvature, Dermaseptin B2 can adopt a flexible helix-hinge-helix structure, facilitating the insertion of its hydrophobic N- and C-termini into the membrane's acyl core. acs.org In contrast, the atypical Dermaseptin S9 is thought to bind to membranes in an aggregated state, potentially inducing transient pores. plos.org

Expanding the Scope of Anti-cancer Research and Target Specificity

Dermaseptin-like peptides have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines, including those of the lung, breast, prostate, and colon. consensus.appconsensus.app The primary mechanisms of their anticancer action are believed to be the disruption of cancer cell membranes and the induction of apoptosis. consensus.app However, much of the existing research has been conducted in vitro, and a more extensive exploration of their in vivo efficacy and tumor-targeting capabilities is required.

A significant hurdle in cancer therapy is the ability to specifically target cancer cells while sparing healthy ones. While some dermaseptins naturally show a degree of selectivity for cancer cells, which often have a higher negative charge on their outer membrane, enhancing this specificity is a key area for future research. One promising approach is the development of "hormonotoxins," which are chimeric peptides combining a dermaseptin with a ligand that targets a receptor overexpressed on cancer cells. For example, a conjugate of Dermaseptin-B2 with an LHRH analog has been shown to target prostate cancer cells expressing the LHRH receptor. mdpi.com This strategy not only increases the peptide's specificity but also has the potential to reduce systemic toxicity. mdpi.com

Future studies should focus on identifying other cancer-specific receptors and developing corresponding dermaseptin conjugates. Furthermore, a deeper understanding of how these peptides interact with the tumor microenvironment and their potential to overcome mechanisms of drug resistance in cancer cells will be crucial for their clinical translation.

Dermaseptin Variant Cancer Cell Line(s) Inhibited Observed Mechanism(s)
Dermaseptin-PPH157 (lung), MCF-7 (breast), PC-3 (prostate), U251 MG (glioblastoma)Membrane disruption, induction of apoptosis. frontiersin.org
Dermaseptin-PHMCF-7 (breast), H157 (lung), U251MG (glioblastoma), MDA-MB-435S, PC-3 (prostate)Broad-spectrum anticancer activities. nih.govresearchgate.net
Dermaseptin-B2Prostate adenocarcinoma, pancreatic cancer, mammary carcinomaInhibition of proliferation, induction of necrosis. plos.orgnih.gov
Dermaseptin-PD-1Not specifiedModerate to high inhibition of cancer cell lines. nih.gov
Dermaseptin-PD-2Prostate cancer cellsInhibition of proliferation. nih.gov

Novel Dermaseptin Discovery from Underexplored Amphibian Species

The vast majority of currently known dermaseptins have been isolated from a relatively small number of frog species, primarily from the Phyllomedusa genus. nih.gov However, the amphibian world is incredibly diverse, with thousands of species whose skin secretions remain largely unexplored. It is highly probable that a wealth of novel dermaseptin-like peptides with unique structures and biological activities are yet to be discovered.

For example, Dermaseptin-PP was recently identified from the skin secretion of Phyllomedusa palliata, a rarely studied frog species. frontiersin.org Similarly, Dermaseptin-PH, which has the shortest peptide length in this family, was discovered in the South American orange-legged leaf frog, Pithecopus hypochondrialis. nih.govresearchgate.net The discovery of novel dermaseptins from such underexplored species is crucial for expanding the library of these peptides available for therapeutic development.

Future research efforts should involve systematic bioprospecting of amphibian skin secretions, particularly from species inhabiting unique ecological niches. The use of modern high-throughput sequencing and mass spectrometry techniques can accelerate the identification and characterization of these novel peptides. Each new dermaseptin discovered has the potential to offer improved potency, selectivity, or a novel mechanism of action.

Novel Dermaseptin Amphibian Source Species Noteworthy Feature(s)
DShypo 01-07Phyllomedusa hypochondrialisSix new antimicrobial peptides structurally related to the dermaseptin family. nih.gov
Dermaseptin-PPPhyllomedusa palliataPotent anti-tumor activity against lung cancer cells. frontiersin.org
Dermaseptin-PHPithecopus (Phyllomedusa) hypochondrialisShortest known peptide length in the dermaseptin family. nih.govresearchgate.net
Dermaseptin-PD-1 & PD-2Pachymedusa dacnicolorModerate to high inhibition against the growth of tested microorganisms and cancer cell lines. nih.gov

Advanced Peptide Engineering for Enhanced Potency and Selectivity

While naturally occurring dermaseptins provide an excellent starting point, peptide engineering offers the potential to create derivatives with superior therapeutic properties. Modifications to the amino acid sequence can enhance a peptide's potency, improve its selectivity for target cells, and increase its stability in biological fluids.

For instance, derivatives of Dermaseptin S4 have been engineered to reduce their toxicity to mammalian cells while retaining their potent antimicrobial activity. nih.gov By reducing the hydrophobicity of the peptide, its selectivity was improved. nih.gov Another strategy involves the creation of shorter synthetic versions of the peptide, such as K4-S4(1-16) and K4-S4(1-13), which have shown in vivo efficacy in animal models of bacterial infection. nih.gov

Future peptide engineering efforts could explore a wider range of modifications, including the incorporation of unnatural amino acids, cyclization of the peptide backbone to improve stability, and the attachment of targeting moieties. The goal is to develop dermaseptin-based therapeutics with a high therapeutic index, meaning they are highly effective against pathogens or cancer cells at concentrations that are not harmful to the host.

Investigating Synergistic Effects in Complex Biological Systems

The therapeutic potential of dermaseptin-like peptides may be significantly enhanced when used in combination with other therapeutic agents. Investigating these synergistic effects is a crucial area for future research. For example, Dermaseptin-PP has been shown to enhance the penetration and retention of the chemotherapeutic drug paclitaxel (B517696) in tumors, thereby improving the efficacy of local chemotherapy. consensus.app

Another promising avenue is the combination of dermaseptins with immunotherapy. The lytic activity of these peptides can lead to the release of tumor antigens, which can then be recognized by the immune system, potentially leading to a more robust and lasting anti-tumor response. researchgate.netnih.gov

Furthermore, the formulation of dermaseptins can also influence their efficacy. For example, the adsorption of Dermaseptin B2 onto alginate nanoparticles has been shown to result in a formulation with remarkably enhanced antibacterial activity. nih.gov The addition of substances like lactic acid or menthol (B31143) to this formulation further potentiated its antibacterial effects. nih.gov

Future studies should systematically evaluate the synergistic potential of dermaseptin-like peptides with a wide range of conventional and novel therapies. Understanding these interactions will be key to developing effective combination therapies for a variety of diseases.

Q & A

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., serum stability, tissue distribution) using radiolabeled or fluorescent peptides. For example, PEGylation of dermaseptin-like peptides improved half-life in murine models without compromising activity . Pair with proteomic profiling to identify host factors (e.g., serum albumin binding) that reduce bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.